N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-26-17(7-8-25-26)16-6-5-14(11-23-16)12-24-18(27)10-13-3-2-4-15(9-13)19(20,21)22/h2-9,11H,10,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOFMJDGOOQMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C21H20F3N5O
Molecular Weight : 397.42 g/mol
The compound features a complex structure that includes a pyridine ring, a pyrazole moiety, and a trifluoromethyl group, which are known to influence its biological properties. The presence of these functional groups is associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Kinase Inhibition : Similar to other pyrazole derivatives, this compound may inhibit key kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammation.
- Induction of Apoptosis : Some studies suggest that it can promote programmed cell death in cancer cells, enhancing its anticancer potential.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | Inhibition of cell proliferation |
| SF268 (Brain Cancer) | 12.50 | Induction of apoptosis |
| NCI-H460 (Lung Cancer) | 42.30 | Cell cycle arrest |
These results indicate significant potential for this compound as an anticancer agent, particularly against breast and brain cancers. The low IC50 values suggest high potency in inhibiting cell growth and inducing apoptosis in sensitive cell lines .
Broader Biological Activities
Beyond its anticancer properties, this compound exhibits various other biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may be relevant in treating conditions characterized by chronic inflammation.
- Antibacterial and Antifungal Activities : Some studies have indicated that similar compounds possess antibacterial and antifungal properties, broadening their therapeutic applications .
Case Studies and Research Findings
A comprehensive review highlighted the diverse bioactivity of substituted pyrazoles, including their potential as anti-tubercular agents and their neuroprotective effects. These findings demonstrate the versatility of pyrazole derivatives in medicinal chemistry .
In one notable study, researchers explored the effects of various pyrazole analogs on cancer cell lines and reported promising results regarding their ability to inhibit tumor growth through multiple mechanisms . This underscores the importance of further research into the pharmacodynamics and pharmacokinetics of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its trifluoromethylphenyl-acetamide group and pyridine-pyrazole scaffold. Below is a comparison with related molecules from literature:
Functional Group Impact
- Trifluoromethyl Group: The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to non-fluorinated analogues (e.g., ’s logP ~1.2). This group also improves metabolic stability by resisting CYP450-mediated oxidation .
- Pyridine-Pyrazole System : The 6-(1-methylpyrazole)-pyridine motif may offer superior π-stacking versus simpler pyridine or pyrazole cores (e.g., ’s dimethylpyrazole lacks aromatic conjugation with a heterocyclic core).
- Acetamide vs.
Research Findings and Inferred Properties
While direct biological data for the target compound are absent in the provided evidence, structural parallels suggest:
- Antibacterial Potential: Fluorinated pyridines (e.g., ) and acetamides () are associated with antibacterial activity, implying the target compound may target bacterial enzymes like enoyl-ACP reductase .
- Kinase Inhibition : Pyrazole-pyridine scaffolds are common in kinase inhibitors (e.g., JAK/STAT pathways). The trifluoromethyl group could enhance binding to hydrophobic kinase pockets .
Data Tables
Table 1: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
